N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-17-8-4-3-7-16(17)18(22)20-13-14-9-11-21(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDFDPVMTTWJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide typically involves the coupling of a piperidine derivative with a fluorobenzamide moiety. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide has been investigated for its potential in drug development targeting various neurological disorders. Its structure allows for interactions with multiple biological targets, making it a versatile candidate for therapeutic applications.
Protein Interaction Studies
This compound is utilized in research focusing on protein-protein interactions and cellular signaling pathways. Its ability to modulate protein activity can provide insights into cellular mechanisms and disease processes.
Kinase Inhibition
Recent findings indicate that compounds with similar structures may inhibit specific kinases involved in various diseases, including cancer and neurodegenerative disorders. This compound is hypothesized to exhibit similar properties, making it a candidate for further investigation in kinase inhibition studies .
Case Study 1: Neurological Disorders
A study demonstrated that derivatives of this compound showed promise in reducing symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders.
Case Study 2: Cancer Research
In vitro studies indicated that this compound could inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. The results suggest that further exploration into its anticancer properties could yield valuable insights into new treatment modalities .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Notable Findings |
|---|---|---|---|
| This compound | Structure | Neurological Disorders | Modulates protein activity |
| Similar Piperidine Derivative | Structure | Cancer Treatment | Inhibits cell proliferation |
| Fluorobenzamide Analog | Structure | Antimicrobial Activity | Effective against bacteria |
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The piperidine nucleus is a pivotal component in drug discovery, known for its diverse pharmacophoric features. This compound may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Fluorine positioning (ortho vs. para) influences hydrogen-bonding networks and crystal packing. Fo23 and Fo24 exhibit nearly coplanar aromatic rings but divergent peripheral interactions .
- Cyclopentyl substitution (target compound) may disrupt planar stacking observed in fluorophenyl analogs, affecting solubility and solid-state stability.
Pharmacological and Physicochemical Properties
- Sigma Receptor Binding : The benzyl-piperidine analog () demonstrates high σ2 receptor selectivity, suggesting that bulkier substituents (e.g., cyclopentyl) could further modulate selectivity or off-target effects .
- Metabolic Stability : Fluorine atoms reduce metabolic degradation, while cyclopentyl groups may slow cytochrome P450-mediated oxidation compared to benzyl analogs .
Research Findings and Implications
- Synthetic Routes : Target compound synthesis likely involves condensation of 2-fluorobenzoyl chloride with a 1-cyclopentylpiperidin-4-ylmethylamine intermediate, paralleling methods for Fo23/Fo24 (87–88% yields) .
- Structural Systematics : Fluorinated benzamides exhibit predictable conformational trends (e.g., amide plane deviations ~23° from aromatic rings), but substituent variations introduce packing diversity .
- Unmet Needs: Limited data exist for cyclopentyl-piperidine benzamides. Expanding CSD entries and pharmacological profiling (e.g., sigma receptor assays) are critical for structure-activity insights .
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of modulating enzymatic functions and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H22FN2O
- Molecular Weight : 278.36 g/mol
- Chemical Structure :
This compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Research indicates that this compound may act as a modulator of histone lysine demethylases (KDMs). KDMs are crucial in regulating gene expression through histone modification, and their inhibition can lead to significant changes in cellular processes such as proliferation and apoptosis .
Pharmacological Effects
- Inhibition of KDMs : The compound has been shown to selectively inhibit certain KDMs, leading to increased levels of methylated histones. This effect can potentially enhance the expression of tumor suppressor genes, providing a therapeutic avenue for cancer treatment .
- Neuroprotective Properties : Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
- Anti-inflammatory Activity : There is evidence indicating that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Clinical Implications
The biological activities associated with this compound suggest its potential as a therapeutic agent in:
- Cancer Treatment : By inhibiting KDMs, it may help restore normal gene expression patterns in cancer cells.
- Neurological Disorders : Its neuroprotective effects could be explored for conditions like Alzheimer's disease or Parkinson's disease.
- Inflammatory Diseases : The anti-inflammatory properties warrant further investigation for diseases such as rheumatoid arthritis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a piperidine derivative (e.g., 1-cyclopentylpiperidin-4-ylmethanamine) with 2-fluorobenzoic acid via amide bond formation. Key steps include:
- Reagent Selection : Use carbodiimides (e.g., EDC/HOBt) for activation or acid chlorides for nucleophilic acyl substitution .
- Solvent and Temperature : Polar aprotic solvents (e.g., DCM or DMF) at 0–25°C minimize side reactions. Evidence suggests CHCl₃/MeOH (19:1) as an effective eluent for purification .
- Monitoring : Track reaction progress via TLC or LC-MS. Post-synthesis, characterize using ¹H/¹³C NMR (e.g., δ 2.65–2.72 ppm for piperidine protons) and HRMS .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (GHS Category 4) and skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of aerosols. Store in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose via certified waste handlers .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopic Analysis : Confirm structure via ¹H NMR (e.g., aromatic protons at δ 7.07–7.15 ppm for the 2-fluorobenzoyl group) and FT-IR (amide C=O stretch ~1650 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., sigma-1 or NMDA receptors). Focus on piperidine and fluorobenzamide motifs for hydrogen bonding and hydrophobic contacts .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) for affinity trends .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for CNS applications?
- Methodological Answer :
- Modular Modifications : Replace the cyclopentyl group with bulkier substituents (e.g., cyclohexyl) to enhance blood-brain barrier penetration. Introduce electron-withdrawing groups (e.g., Cl) on the benzamide ring to modulate metabolic stability .
- In Vitro Assays : Test analogs for receptor selectivity using radioligand displacement (e.g., ³H-labeled antagonists) and functional cAMP assays .
Q. What in vivo methodologies are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer :
- Radiolabeling : Synthesize a carbon-11 or fluorine-18 derivative for PET imaging. Optimize labeling efficiency via Pd-mediated cross-coupling (e.g., ¹¹C-methylation) .
- Pharmacokinetic Profiling : Conduct rodent studies with IV/PO administration. Measure plasma half-life (LC-MS/MS), brain-to-plasma ratio, and metabolite identification (UHPLC-QTOF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
